molecular formula C7H5BrF2 B1279544 3-Bromo-2,6-difluorotoluene CAS No. 221220-97-9

3-Bromo-2,6-difluorotoluene

Cat. No.: B1279544
CAS No.: 221220-97-9
M. Wt: 207.01 g/mol
InChI Key: AISIRIFPPGLTCY-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluorotoluene is an organic compound with the molecular formula C7H5BrF2. It is a derivative of toluene, where the methyl group is substituted with bromine and two fluorine atoms at the 2 and 6 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2,6-difluorotoluene typically involves the bromination of 2,6-difluorotoluene. One common method includes the use of hydrobromic acid and hydrogen peroxide under lighting conditions. The reaction proceeds as follows:

  • In the presence of an organic or inorganic solvent, 2,6-difluorotoluene is mixed with hydrobromic acid (40% mass fraction).
  • Hydrogen peroxide (30% mass fraction) is added dropwise under lighting conditions.
  • The reaction mixture is stirred for 6-24 hours.
  • The reaction liquid is washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
  • The product is purified using silica gel column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,6-difluorotoluene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The bromine atom can be reduced to form 2,6-difluorotoluene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of 2,6-difluoroaniline, 2,6-difluorothiophenol, etc.

    Oxidation: Formation of 2,6-difluorobenzoic acid or 2,6-difluorobenzaldehyde.

    Reduction: Formation of 2,6-difluorotoluene.

Scientific Research Applications

3-Bromo-2,6-difluorotoluene is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluorotoluene depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or oxidation .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2,6-difluorotoluene is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where precise substitution patterns are crucial .

Properties

IUPAC Name

1-bromo-2,4-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISIRIFPPGLTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461231
Record name 3-bromo-2,6-difluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221220-97-9
Record name 3-bromo-2,6-difluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 221220-97-9
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Synthesis routes and methods I

Procedure details

Diisoproplylamine (11.9 ml, 85 mmol) is dissolved in 50 ml of anhydrous THF and cooled in a dry ice/acetone bath. n-Butyllithium (34 ml of a 2.5 M solution in hexanes, 85 mmol) is added dropwise. After 15 minutes, a solution of 1-bromo-2,4-difluorobenzene (16 g, 83 mmol) in 8 ml of THF is added at a rate to keep the temperature below −65° C. The reaction is stirred for 2.5 hours then a solution of iodomethane (10.3 ml, 166 mmol) in 8 ml of THF is added to the reaction. The ice bath is removed and the reaction is allowed to warm to room temperature. After 2 hours the reaction is quenched with water and 1N HCl. The aqueous layer is extracted twice with ether. The combined organics are washed with brine and dried over Na2SO4. Removal of the solvent affords the desired product.
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Synthesis routes and methods II

Procedure details

Diisopropylamine (11.9 ml, 85 mmol) is dissolved in 50 ml of anhydrous THF and cooled in a dry ice/acetone bath. n-Butyllithium (34 ml of a 2.5 M solution in hexanes, 85 mmol) is added dropwise. After 15 minutes, a solution of 1-bromo-2,4-difluorobenzene (16 g, 83 mmol) in 8 ml of THF is added at a rate to keep the temperature below −65° C. The reaction is stirred for 2.5 hours then a solution of iodomethane (10.3 ml, 166 mmol) in 8 ml of THF is added to the reaction. The ice bath is removed and the reaction is allowed to warm to room temperature. After 2 hours the reaction is quenched with water and 1N HCl. The aqueous layer is extracted twice with ether. The combined organics are washed with brine and dried over Na2SO4. Removal of the solvent affords the desired product.
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